molecular formula C18H7F9N4 B2738832 2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine CAS No. 338962-21-3

2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine

Cat. No.: B2738832
CAS No.: 338962-21-3
M. Wt: 450.268
InChI Key: AMCUKAZNUCGGLS-UHFFFAOYSA-N
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Description

The compound “2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine” is a complex organic molecule that contains multiple trifluoromethyl groups (-CF3) and a phenyl group (C6H5). The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been dedicated to the synthesis and structural analysis of triazolo[4,3-a][1,8]naphthyridine derivatives, exploring various synthetic routes and characterizing the compounds through techniques like NMR, IR, mass spectrometry, and X-ray crystallography. These studies offer insight into efficient synthesis methods and the fundamental properties of the compounds, laying the groundwork for their application in various fields (Xu et al., 2014).

Catalytic and Chemical Properties

The catalytic activities of naphthyridine-based compounds have been explored, demonstrating their potential in facilitating various chemical reactions. For instance, copper complexes derived from naphthyridine ligands have shown excellent catalytic activity in azide–alkyne cycloaddition reactions, which are pivotal in the synthesis of diverse organic compounds (Liu et al., 2013).

Antibacterial and Antifungal Activity

Some derivatives have been investigated for their antibacterial and antifungal properties. These studies have highlighted the potential of naphthyridine derivatives as promising candidates for developing new antimicrobial agents, showing activity against various bacteria and fungi strains (Palekar et al., 2009).

Materials Science and Polymer Chemistry

In the realm of materials science, naphthyridine derivatives have been incorporated into polymers to enhance their properties. For example, research has focused on the synthesis of polyimides and other polymers containing triazole units, aiming to produce materials with desirable thermal stability, low dielectric constants, and good solubility in organic solvents (Chung & Hsiao, 2008).

Novel Heterocyclic Systems

Efforts have also been made to develop novel heterocyclic systems using naphthyridine derivatives as key intermediates. These studies have led to the creation of unique heterocyclic compounds with potential applications in drug discovery, materials science, and as fluorescent markers (Deady & Devine, 2006).

Properties

IUPAC Name

2,4-bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H7F9N4/c19-16(20,21)9-3-1-2-8(6-9)14-30-29-13-5-4-10-11(17(22,23)24)7-12(18(25,26)27)28-15(10)31(13)14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCUKAZNUCGGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H7F9N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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